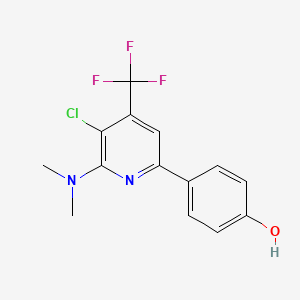

4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

Description

4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol is a pyridine derivative with a complex substitution pattern. Its molecular formula is C₁₄H₁₂ClF₃N₂O, and its molecular weight is 316.71 g/mol . The compound features:

- A pyridine core substituted at positions 4, 5, and 5.

- 4-Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability, a common feature in agrochemicals and pharmaceuticals.

- 5-Chloro (-Cl): Increases electronegativity and influences binding interactions.

- 6-Dimethylamino (-N(CH₃)₂): Acts as an electron-donating group, modulating the pyridine ring’s electronic environment.

- 2-Phenol (-C₆H₄OH): Provides hydrogen-bonding capability and acidity (pKa ~10, similar to typical phenols) .

Properties

IUPAC Name |

4-[5-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2O/c1-20(2)13-12(15)10(14(16,17)18)7-11(19-13)8-3-5-9(21)6-4-8/h3-7,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQNVNAIJKHQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

Introduction of Substituents: The chloro, dimethylamino, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.

Phenol Group Attachment: The phenol group is attached to the pyridine ring through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry .

Biological Studies

Research indicates that this compound may be utilized to study enzyme interactions and biological pathways. Its ability to inhibit specific enzymes can provide insights into metabolic processes and potential therapeutic targets.

Pharmaceutical Applications

There is ongoing investigation into the compound's potential therapeutic properties, particularly its antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development .

Industrial Uses

In industrial settings, 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of various products, including dyes and agrochemicals .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The research highlighted its potential as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical laboratory explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated promising antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol with three analogs, highlighting key structural and functional differences:

Key Comparative Analysis

The carboxylic acid in provides higher acidity (pKa ~4-5) compared to the phenol group (pKa ~10) in the target compound, affecting solubility and reactivity .

Substituent Effects Trifluoromethyl (-CF₃): Present in all except , this group increases lipophilicity and resistance to oxidative metabolism. Chlorine vs. Fluorine: Chlorine (in the target compound and ) has a larger atomic radius, enhancing steric effects, while fluorine (in ) improves electronegativity without significant steric bulk. Amino vs. Carboxylic Acid: The dimethylamino group in the target compound acts as a weak base, whereas the carboxylic acid in is a strong acid, influencing pH-dependent binding.

Biological Relevance The phenol group in the target compound enables hydrogen-bond donation, critical for enzyme inhibition (e.g., kinase or phosphatase targets). In contrast, ’s pyrimidine core is often utilized in kinase inhibitors due to its ability to mimic ATP’s adenine moiety. ’s fluorinated structure is typical of CNS drug precursors, as fluorine enhances blood-brain barrier permeability.

Synthetic Utility The target compound’s phenol group allows for facile derivatization (e.g., etherification or sulfonation), whereas ’s carboxylic acid enables amide coupling, a staple in medicinal chemistry.

Research Findings and Implications

Biological Activity

4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol is a synthetic compound belonging to the class of phenols and pyridines. Its unique structural features, including a trifluoromethyl group and a dimethylamino group, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClF3N2O, with a molecular weight of 316.70 g/mol. The compound features a phenolic hydroxyl group attached to a pyridine ring that carries multiple substituents.

| Property | Value |

|---|---|

| IUPAC Name | 4-[5-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol |

| Molecular Formula | C14H12ClF3N2O |

| Molecular Weight | 316.70 g/mol |

| InChI Key | XFQNVNAIJKHQNK-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting various metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, modulating signal transduction pathways critical for cellular functions.

- DNA Intercalation : The compound might intercalate into DNA structures, influencing gene expression and replication processes.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds found that derivatives with similar structures showed promising results against several bacterial strains. While specific data for this compound is limited, its structural analogs have demonstrated efficacy in inhibiting bacterial growth.

Anticancer Potential

Recent investigations into compounds with similar frameworks have suggested potential anticancer properties. For example, compounds targeting the colchicine binding site on β-tubulin have shown inhibition of tubulin polymerization, which is crucial for cancer cell proliferation . This suggests that this compound may also possess similar properties.

Case Studies

- Inhibition of Kinases : Compounds structurally related to this compound have been studied for their ability to inhibit kinases involved in cancer progression. For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against BCR-ABL kinases, indicating strong inhibitory potential .

- Pharmacokinetic Profiles : Research on related compounds has highlighted their pharmacokinetic profiles, including absorption rates and metabolic stability. Such studies provide insights into how modifications in the chemical structure can enhance or diminish biological activity and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.